Gnetifolin M

Description

Structure

3D Structure

Properties

IUPAC Name |

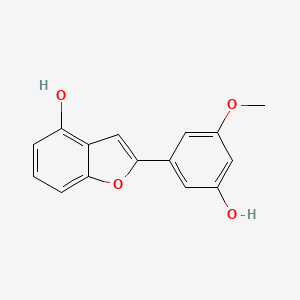

2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJPSJEXBTRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Gnetifolin M from Gnetum montanum Lianas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Gnetifolin M, a stilbenoid with potential therapeutic properties, from the lianas of Gnetum montanum. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and relevant biological pathways.

Introduction

Gnetum montanum, a member of the Gnetaceae family, is a plant species known to be a rich source of various stilbenoids.[1][2] Among these, this compound has garnered scientific interest for its potential pharmacological activities. Stilbenoids, as a class of polyphenolic compounds, are recognized for their diverse biological effects, including anti-inflammatory and anticancer properties.[3][4] This guide serves as a technical resource for researchers seeking to extract, purify, and characterize this compound for further investigation.

Extraction and Isolation of this compound

The isolation of this compound from Gnetum montanum lianas is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies for stilbenoid isolation from Gnetum species and may require optimization for specific laboratory conditions.[1][5]

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection: The lianas of Gnetum montanum should be collected and authenticated by a qualified botanist.

-

Washing and Drying: Thoroughly wash the collected plant material with water to remove dirt and debris. Air-dry the lianas in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.[5]

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.[5]

Solvent Extraction

The initial step involves the extraction of a broad range of phytochemicals from the powdered plant material.

-

Maceration: Weigh the powdered plant material and place it in a large container. Macerate the powder with a suitable organic solvent, such as acetone, ethanol, or methanol, at a solid-to-solvent ratio of 1:10 (w/v).[5] The mixture should be left at room temperature for 48-72 hours with occasional agitation.[5]

-

Filtration and Concentration: Filter the mixture to separate the solvent extract from the plant residue. Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[5] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species [5]

| Solvent System | Plant Part | Typical Yield of Crude Extract (w/w) | Key Advantages | Potential Disadvantages |

| Acetone | Stems, Roots | 5-10% | Good solubility for a wide range of stilbenoids. | Can co-extract chlorophyll and other pigments. |

| Ethanol/Methanol in Water | Endosperms, Roots | 3-8% | Efficient for extracting polar stilbenoid glycosides. | May extract a higher proportion of sugars and other polar impurities. |

| Methanol | Roots | 4-7% | Effective for a broad range of stilbenoids. | Can be more toxic than ethanol. |

Fractionation and Purification

A series of chromatographic techniques are employed to isolate this compound from the crude extract.

2.3.1. Initial Fractionation by Vacuum Liquid Chromatography (VLC)

VLC is used for the initial separation of the crude extract into fractions of varying polarity.

-

Column Preparation: Prepare a VLC column packed with silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After complete evaporation of the solvent, load the dried, extract-adsorbed silica gel onto the top of the VLC column.[5]

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then ethyl acetate, and finally mixtures of ethyl acetate and methanol.[5]

-

Fraction Collection and Monitoring: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing stilbenoids.

2.3.2. Column Chromatography on Silica Gel

The stilbenoid-rich fractions from VLC are further purified using column chromatography.

-

Procedure: Pool the fractions containing the target compounds and concentrate them under reduced pressure. Subject the concentrated fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[5] Collect and monitor fractions by TLC.

2.3.3. Gel Filtration on Sephadex LH-20

This step is effective for removing pigments and other polymeric impurities.

-

Procedure: Further purify the fractions containing this compound by column chromatography using Sephadex LH-20 as the stationary phase and methanol as the mobile phase.[5]

2.3.4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.

-

Column: C18 column.[5]

-

Mobile Phase: A gradient of acetonitrile in water is typically used.[5]

-

Detection: Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 305 nm).[5]

-

Collection: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Table 2: Chromatographic Techniques for the Purification of Stilbenoids

| Technique | Stationary Phase | Typical Mobile Phase Gradient | Purpose |

| Vacuum Liquid Chromatography (VLC) | Silica gel | n-hexane -> n-hexane/ethyl acetate -> ethyl acetate -> ethyl acetate/methanol | Initial fractionation of crude extract. |

| Column Chromatography | Silica gel | Chloroform/methanol | Further purification of stilbenoid-rich fractions. |

| Gel Filtration | Sephadex LH-20 | Methanol | Removal of pigments and polymeric impurities. |

| Preparative HPLC | C18 | Acetonitrile/water | Final purification to obtain high-purity this compound. |

Structural Characterization

The structure of the isolated this compound is elucidated using spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the detailed molecular structure.[6]

Experimental Workflow and Signaling Pathways

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gnetum montanum lianas.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound are limited, research on structurally related stilbenoids, such as Gnetin C, suggests potential interactions with key cellular signaling pathways implicated in cancer and inflammation.[3][4][7]

3.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Gnetin C, a related stilbenoid, has been shown to inhibit this pathway.[3][7]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

3.2.2. NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Stilbenoids from Gnetum species have demonstrated anti-inflammatory properties, suggesting a potential interaction with this pathway.[4]

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a framework for the isolation and preliminary biological investigation of this compound from Gnetum montanum lianas. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate the quantitative yields of this compound and to confirm its specific interactions with the signaling pathways outlined in this document.

References

The Enigmatic Structure of Gnetifolin M: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Gnetifolin M, a naturally occurring stilbenoid, has been identified as a constituent of the lianas of Gnetum montanum. Its chemical structure has been determined to be 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran. This guide provides a comprehensive overview of the available technical information regarding the structure elucidation of this compound, including its chemical identity, general experimental protocols for its isolation, and the analytical methods employed for its characterization. While the definitive structure has been reported, detailed quantitative spectroscopic data from the primary literature remains largely inaccessible in publicly available databases.

Chemical Structure and Properties

The fundamental structure of this compound is a benzofuran derivative linked to a substituted phenyl ring.

Gnetifolin M in the Gnetum Genus: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin M, a stilbenoid compound, has been identified as a constituent of the Gnetum genus, a group of gymnosperms distributed throughout tropical regions. Stilbenoids from Gnetum species are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound within the Gnetum genus. It includes a summary of its presence in various species, detailed experimental protocols for extraction and analysis, and a discussion of the biosynthetic pathway of related stilbenoids. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring stilbene that has been isolated from plants belonging to the Gnetum genus. The genus Gnetum comprises approximately 30-40 species of evergreen trees, shrubs, and lianas, which are primarily found in the tropical and humid regions of the world.[1] The lianas (woody vines) of these plants are a particularly rich source of a diverse array of stilbenoids.[2]

This compound was first isolated from the lianas of Gnetum montanum Markgr.[3][4] This species is a climber with smooth, slender branches and is found in regions of India, such as Assam and Sikkim, as well as in other parts of Asia.[1] Subsequent phytochemical investigations have also identified this compound in the lianas of Gnetum microcarpum Blume. While the full distribution of this compound across all Gnetum species has not been exhaustively studied, its presence in these two species suggests it may be a characteristic compound of the genus.

Quantitative Data on this compound

Specific quantitative data on the yield or concentration of this compound from Gnetum species is limited in the currently available scientific literature. While several studies have successfully isolated and identified this compound, they do not provide specific yields or concentrations in the plant material. The table below summarizes the known distribution of this compound in the Gnetum genus based on qualitative findings.

| Gnetum Species | Plant Part | This compound Presence | Quantitative Data (Yield/Concentration) | Reference |

| Gnetum montanum Markgr. | Lianas | Identified | Not Reported | [3][4] |

| Gnetum microcarpum Blume | Lianas | Identified | Not Reported |

Researchers are encouraged to undertake quantitative analysis to determine the concentration of this compound in various Gnetum species and their different parts, which would be invaluable for assessing their potential as a source for this compound.

Biosynthesis of Stilbenoids in Gnetum

The biosynthesis of this compound, like other stilbenoids, follows the phenylpropanoid pathway. This well-established metabolic route in plants is responsible for the production of a wide variety of phenolic compounds. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core stilbene backbone, which is then further modified to create the diversity of stilbenoids found in Gnetum.

The key steps in the biosynthesis of the resveratrol monomer, a common precursor to more complex stilbenoids, are:[5][6][7][8]

-

Deamination of L-phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[5]

-

Hydroxylation: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[5]

-

Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.[5]

-

Stilbene Synthesis: Stilbene Synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.[5][6][7][8]

The formation of more complex stilbenoids, such as this compound, likely involves further enzymatic modifications, such as oxidative coupling, methylation, and glycosylation.

Biosynthetic pathway of stilbenoids in Gnetum.

Experimental Protocols

Extraction of Stilbenoids from Gnetum montanum

The following protocol is based on a method used for the phytochemical analysis of Gnetum montanum and can be adapted for the extraction of this compound.

3.1.1. Plant Material Preparation

-

Collect the lianas of Gnetum montanum.

-

Air-dry the plant material at room temperature.

-

Grind the dried lianas into a fine powder using a suitable mill.

3.1.2. Extraction Procedure

-

Macerate 1 kg of the powdered plant material with 15 L of 95% ethanol.

-

Perform the extraction on a rotary shaker at 120 rpm for 24 hours at room temperature.

-

Separate the extract from the plant residue by filtration.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Freeze-dry the crude extract and store it at -20°C until further analysis.

UPLC-Q-TOF-MS Analysis of Gnetum montanum Extract

The following protocol details the analytical method for identifying this compound and other stilbenoids in the crude extract.

3.2.1. Sample Preparation

-

Dissolve the freeze-dried crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection.

3.2.2. Chromatographic Conditions

-

System: Waters ACQUITY UPLC I-Class

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient program to separate the compounds of interest. For example: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-28.1 min, 95-5% B; 28.1-30 min, 5% B.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

3.2.3. Mass Spectrometry Conditions

-

System: Waters Xevo G2-XS QTOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes

-

Capillary Voltage: 2.5 kV

-

Sampling Cone: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 900 L/h

-

Mass Range: m/z 50-1200

-

Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

Workflow for extraction and analysis of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other stilbenoids from the Gnetum genus and plant extracts provides insights into their potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.[9]

Anti-inflammatory Activity

Stilbenoids from Gnetum have demonstrated anti-inflammatory properties.[9] A key mechanism is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Anticancer Activity

Extracts from Gnetum montanum have shown inhibitory effects on the proliferation of cancer cells.[10] One of the potential mechanisms is the modulation of the PI3K/Akt signaling pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.[10]

Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound is a stilbenoid of interest found in the lianas of Gnetum montanum and Gnetum microcarpum. While its full distribution and concentration across the Gnetum genus require further investigation, the established biosynthetic pathway for stilbenoids and detailed analytical protocols provide a solid foundation for future research. The potential for this compound to modulate key signaling pathways involved in inflammation and cancer warrants further pharmacological studies to elucidate its therapeutic potential. This technical guide serves as a resource for scientists and researchers to advance the understanding and potential applications of this promising natural compound.

References

- 1. srapcollege.co.in [srapcollege.co.in]

- 2. benchchem.com [benchchem.com]

- 3. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Gnetifolin M and its relationship to resveratrol oligomers

An In-depth Technical Guide to Gnetifolin M and its Relationship to Resveratrol Oligomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring stilbenoid belonging to a diverse class of polyphenolic compounds that includes the well-researched molecule, resveratrol. Found primarily in plants of the Gnetum genus, this compound is structurally and biosynthetically related to the broad family of resveratrol oligomers. These oligomers, formed by the polymerization of two or more resveratrol units, often exhibit enhanced or novel biological activities compared to the monomer.[1][2] This technical guide provides a comprehensive overview of this compound, its structural relationship to resveratrol oligomers, and the broader pharmacological context of this compound class. Detailed experimental methodologies for isolation, characterization, and biological evaluation are provided, alongside available quantitative data for related compounds to serve as a benchmark for future research.

Introduction: The World of Stilbenoids

Stilbenoids are a class of phenolic compounds produced by plants as a defense mechanism against pathogens and environmental stressors, acting as phytoalexins.[3][4] The foundational molecule of this class is resveratrol (3,5,4′-trihydroxy-trans-stilbene), a compound extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and chemopreventive properties.[5] Plants can modify resveratrol through glycosylation or, more significantly, through oxidative coupling to form a vast array of oligomeric structures, including dimers, trimers, and tetramers.[3][6][7] These oligomers often possess unique three-dimensional structures that can lead to superior biological activities compared to the resveratrol monomer.[1][2]

This compound: Structure and Natural Occurrence

This compound is a resveratrol-related stilbenoid, but it is not a true oligomer as it does not consist of multiple resveratrol units. Its chemical structure is 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran.[8]

-

Classification: It is classified as a stilbenoid derivative with a benzofuran moiety. This structural feature is common among many resveratrol oligomers, which are formed via oxidative cyclization.

-

Natural Sources: this compound was first isolated from the lianas of Gnetum montanum.[8] This genus, which includes other species like Gnetum microcarpum and Gnetum gnemon, is a rich source of various stilbenoids, including this compound and numerous resveratrol oligomers.[9]

Resveratrol Oligomers: A Structural Overview

Resveratrol oligomers are formed through the oxidative coupling of resveratrol monomers. This process, often involving phenoxyl radicals, can occur at different positions, leading to a high degree of structural diversity.[6][10]

-

Biosynthesis: The oligomerization process is a key step in the plant's chemical defense strategy. The coupling can result in various regioisomeric linkages, with the most common being 8–10′, 8–8′, and 3–8′ connections.[6][10]

-

Classification: While initially classified based on structural motifs, a more informative approach is a genotypic classification based on the biological source, which links taxonomy to chemical structure.[6][10] Resveratrol oligomers are predominantly found in plant families such as Gnetaceae, Vitaceae, Dipterocarpaceae, and Leguminosae.[7]

The Relationship: this compound in the Context of Resveratrol Oligomers

The relationship between this compound and resveratrol oligomers is based on three key aspects:

-

Shared Biosynthetic Origin: Both this compound and resveratrol oligomers derive from the same phenylpropanoid pathway, which produces resveratrol as a key precursor.

-

Structural Similarity: The benzofuran core of this compound is a structural element found in many resveratrol dimers and higher-order oligomers that are formed through intramolecular cyclization.

-

Co-occurrence: this compound is found in Gnetum species alongside resveratrol and a rich variety of its oligomers, such as Gnetin C, Gnetin L, and Gnetifolin N.[8][9] This co-habitation strongly suggests a closely related biochemical context.

Below is a diagram illustrating the general biosynthetic and structural relationships within this class of compounds.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the activities of closely related resveratrol oligomers from the Gnetum genus provide a valuable reference for its potential efficacy. Gnetin C, a well-studied resveratrol dimer, has demonstrated potent biological effects.

Table 1: Anti-proliferative Activity of Gnetin C (Resveratrol Dimer)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Gnetin C | HL-60 | Human Promyelocytic Leukemia | 13 | [11] |

| Gnetin C | HUVEC | Human Endothelial (Angiogenesis) | 2.6 | [2] |

| Resveratrol | HUVEC | Human Endothelial (Angiogenesis) | 28.9 |[2] |

Note: The data highlights that oligomeric forms like Gnetin C can be significantly more potent than the resveratrol monomer in certain assays.

Table 2: Anti-inflammatory Activity of Related Stilbenoids

| Compound/Extract | Assay | Model | Effect | Reference |

|---|---|---|---|---|

| Gnetum latifolium Stilbenoid | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | IC₅₀ = 4.85 µM | [12] |

| Resveratrol | COX-2 Inhibition | Eutopic Endometrium Cells | Inhibits Expression |[5] |

Experimental Protocols

Isolation and Characterization of this compound

The following is a generalized workflow for the extraction, isolation, and purification of stilbenoids like this compound from Gnetum species, based on established methodologies.[9]

Detailed Methodologies:

-

Plant Material Preparation: Air-dry the lianas of the Gnetum species and grind the material into a fine powder.[9]

-

Extraction: Macerate the powdered material with a suitable organic solvent (e.g., acetone or 95% ethanol) at room temperature. Perform the extraction multiple times to ensure exhaustive recovery. Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.[9]

-

Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the compounds into fractions based on polarity.[9]

-

Purification: Further purify the target fractions using repeated column chromatography over silica gel and/or Sephadex LH-20. Monitor the fractions by Thin Layer Chromatography (TLC).

-

Final Purification: Achieve final purity using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[9]

-

Structural Elucidation: Confirm the structure of the isolated this compound using standard spectroscopic techniques:

In Vitro Biological Activity Assays

The following are representative protocols for assessing the anti-inflammatory and anticancer activities commonly associated with stilbenoids.

A. Anti-inflammatory Activity Assay (Nitric Oxide Production) [14]

-

Cell Culture: Culture BV-2 microglial cells or RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in a 96-well plate. Once adhered, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

-

References

- 1. Gnetin-C and other resveratrol oligomers with cancer chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Resveratrol - Wikipedia [en.wikipedia.org]

- 5. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. [Studies on the structure of gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Biological Activity Screening of Gnetifolin M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin M is a stilbenoid, a class of polyphenolic compounds, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2] Stilbenoids have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4][5] While research specifically targeting this compound is in its preliminary stages, data from structurally related compounds provide a strong basis for investigating its therapeutic potential.

This technical guide offers a comprehensive overview of the preliminary biological activity screening of this compound. It summarizes the limited available quantitative data, presents data from closely related stilbenoids as a predictive framework, details relevant experimental methodologies, and visualizes the underlying cellular signaling pathways to support further research and drug development.

Data Summary: Biological Activities

Quantitative data on this compound is sparse. However, initial findings and data from analogous stilbenoids suggest potential efficacy in several key areas.

Table 1: Anti-inflammatory Activity of this compound and Related Stilbenoids

| Compound | Target/Assay | Cell Type | IC50 | Reference |

| This compound | Cyclooxygenase-1 (COX-1) | - | ~5 µM | [1] |

| This compound | Cyclooxygenase-2 (COX-2) | - | ~5 µM | [1] |

| Isorhapotigenin | TNF-α Production | - | 15.2 µM | [6] |

| Stilbene Oligopolymer | TNF-α Production | - | 1.8 µM | [6] |

| Note: Data for related stilbenoids is provided to indicate the potential potency of this class of compounds. |

Table 2: Anti-cancer Activity of Related Stilbenoids

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Gnetin C | HL-60 | Human promyelocytic leukemia | 13 | [3] |

| Note: Due to the lack of specific data for this compound, Gnetin C, a structurally similar stilbenoid, serves as a proxy to suggest potential anti-proliferative effects.[3][7] |

Table 3: Illustrative Data for In Vitro Neuroprotective Assays

| Treatment Group | This compound (µM) | Neurotoxin | Cell Viability (% of Control) | Intracellular ROS (Fold Change) |

| Control | 0 | - | 100 ± 5.2 | 1.0 |

| Toxin Only | 0 | + | 45 ± 4.1 | 3.5 |

| This compound + Toxin | 1 | + | 55 ± 3.8 | 2.8 |

| This compound + Toxin | 5 | + | 72 ± 4.5 | 1.9 |

| This compound + Toxin | 10 | + | 88 ± 3.9 | 1.2 |

| This table presents hypothetical data based on typical results for stilbenoids in neuroprotection assays, such as the MTT and DCFDA assays, to guide experimental design.[8] |

Signaling Pathways and Mechanisms of Action

Based on studies of related stilbenoids, this compound is hypothesized to exert its biological effects by modulating key cellular signaling pathways.[6][9]

Anti-inflammatory Pathways

Stilbenoids are known to target central regulators of inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Pro-inflammatory stimuli typically lead to the activation of NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes.[6] this compound and related compounds may inhibit this cascade.[9]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anti-cancer Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7][9] Stilbenoids like Gnetin C have been shown to inhibit this pathway, suggesting a potential mechanism for anti-cancer activity.[2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Silico Prediction of Gnetifolin M Molecular Targets: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetifolin M, a stilbenoid found in the genus Gnetum, represents a promising but underexplored natural product for therapeutic applications. Direct experimental data on its molecular targets remains scarce. This technical guide outlines a comprehensive in silico strategy to predict the molecular targets of this compound, leveraging data from structurally related compounds and established computational methodologies. By employing a systematic workflow encompassing reverse pharmacology, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and validate potential protein interactions, thereby accelerating the drug discovery process for this compound. This document provides detailed hypothetical experimental protocols and visual workflows to guide these predictive efforts.

Introduction: The Therapeutic Potential of this compound and the Role of In Silico Target Prediction

Stilbenoids, a class of polyphenolic compounds, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, as a member of this family, is structurally similar to other bioactive stilbenoids like resveratrol and gnetin C, suggesting it may share similar therapeutic potentials. However, the specific molecular mechanisms of this compound are yet to be elucidated.

In silico target prediction has emerged as a crucial first step in modern drug discovery, offering a time- and cost-effective approach to identifying potential drug-target interactions.[1][2] By computationally screening a compound against vast databases of protein structures, researchers can prioritize experimental validation on the most promising candidates. This guide proposes a "reverse pharmacology" approach, where the known biological activities of similar compounds inform the in silico search for the molecular targets of this compound.[3][4][5]

Extrapolating Potential Targets from Structurally Related Stilbenoids

Given the absence of direct data for this compound, we can infer its potential biological activities and molecular targets by examining its structural analogs, primarily resveratrol and its dimers like gnetin C.

Known Biological Activities of Related Stilbenoids

Stilbenoids isolated from Gnetum species have demonstrated a range of biological effects that suggest potential therapeutic applications. These activities provide a foundational basis for hypothesizing the molecular targets of this compound.

| Biological Activity | Observed Effect | Relevant Compounds | Potential Therapeutic Area | Reference |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators like PGE2. | Gnetol | Inflammation, Pain | [6] |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis, reduction of tumor growth. | Gnetin C, Resveratrol | Oncology | [7][8] |

| Metabolic Regulation | Inhibition of pancreatic lipase and α-amylase. | Gnetin C, Gnetin L | Obesity, Diabetes | [9][10][11] |

| Antioxidant | DPPH radical scavenging activity. | Gnetin C, Gnetin L, Resveratrol | Oxidative Stress-related Diseases | [9][10][11] |

| Antimicrobial | Moderate activity against food microorganisms and enterobacteria. | Gnetin C, Gnetin L | Infectious Diseases | [9][10][11] |

Identified Molecular Targets of Gnetin C and Resveratrol

Experimental studies on gnetin C and resveratrol have identified several key molecular targets that are likely candidates for interaction with this compound due to structural similarities.

| Target Protein/Pathway | Effect of Compound | Associated Disease/Process | Reference |

| mTOR Signaling Pathway | Inhibition of mTOR and downstream targets (S6K, 4EBP1). | Cancer | [7][8] |

| Metastasis-associated protein 1 (MTA1) | Downregulation of MTA1 levels. | Cancer Metastasis | [7][8] |

| Signal transducer and activator of transcription 3 (STAT3) | Predicted to bind and inhibit STAT3. | Colorectal Cancer | [12] |

| Nuclear factor-kappa B (NF-κB) | Inhibition of NF-κB activation. | Inflammation, Cancer | [13] |

| Cyclooxygenase-2 (COX-2) | Reduced expression. | Inflammation, Cancer | [13] |

| Programmed death-ligand 1 (PD-L1) | Targets glycosylation and dimerization. | Cancer Immunology | [14] |

Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a systematic approach to identifying and validating the molecular targets of this compound.

References

- 1. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural products drug discovery: accelerating the clinical candidate development using reverse pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thescipub.com [thescipub.com]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 13. Multiple molecular Targets of Resveratrol: Anti-carcinogenic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resveratrol targets PD-L1 glycosylation and dimerization to enhance antitumor T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Gnetifolin M

An In-depth Technical Guide on the Physical and Chemical Properties of Gnetifolin M

Introduction

This compound is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse biological activities. It is classified as a benzofuran derivative.[1][2] This compound was first isolated from the lianas of Gnetum montanum and has since been identified in other Gnetum species, such as Gnetum microcarpum.[1][2][3] Stilbenoids from the Gnetum genus are of significant interest to researchers due to their potential anti-inflammatory, antioxidant, and anticarcinogenic properties.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[2] Its core structure is a 2-phenylbenzofuran skeleton. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 439900-84-2 | [1][2][5] |

| Molecular Formula | C₁₅H₁₂O₄ | [2][5] |

| Molecular Weight | 256.3 g/mol | [1][2] |

| IUPAC Name | 2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | [2] |

| Alternate Name | 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran | [1] |

| Appearance | Crystalline Solid | [2] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1][2] |

| SMILES | COC1=CC(=CC(=C1)O)C2=CC3=C(O2)C=CC=C3O | [2] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are available and have been used to elucidate its structure.[1][2]

Biological Activity and Potential Signaling Pathways

While extensive research on the specific biological activities of this compound is ongoing, its classification as a stilbenoid suggests potential therapeutic effects. Stilbenoids isolated from Gnetum species have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities.[4] For instance, structurally related stilbenolignans have been shown to exhibit moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6][7]

Potential Anti-inflammatory Mechanism

The inhibition of TNF-α suggests a potential interaction with major inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates a potential mechanism by which this compound may exert anti-inflammatory effects.

Experimental Protocols

Isolation and Purification of this compound from Gnetum montanum

This protocol describes a general workflow for the extraction and isolation of this compound from its natural source.[3][6][8]

Methodology:

-

Plant Material Preparation: The dried and pulverized lianas of Gnetum montanum are used as the starting material.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in stilbenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components.

-

Further Purification: Fractions containing this compound are further purified using repetitive column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and MS analysis.

In Vitro Assay for TNF-α Inhibition

This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Cells are pre-incubated with the compound for 2 hours.

-

Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) group without this compound is included.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of this compound that inhibits TNF-α production by 50%) is determined.

Conclusion

This compound is a stilbenoid with a well-characterized chemical structure and physical properties. While research into its specific biological functions is still developing, its structural relationship to other bioactive stilbenoids from the Gnetum genus points to a significant potential for anti-inflammatory and other therapeutic activities. The protocols and pathways detailed in this guide provide a foundational framework for researchers to further investigate the pharmacological potential of this compound.

References

- 1. This compound | CAS:439900-84-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:439900-84-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Discovery and First Isolation of Gnetifolin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, first isolation, and structural elucidation of Gnetifolin M, a naturally occurring stilbenoid. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Discovery and Natural Source

This compound was first discovered and isolated in 2002 by a team of researchers from the lianas of Gnetum montanum Markgr. (Gnetaceae)[1][2]. This finding was part of a broader investigation into the chemical constituents of this plant, which is used in traditional medicine. Alongside this compound, several other known compounds were also isolated, including resveratrol, gnetol, and various flavonoids and triterpenoids[1][2]. The structure of this compound was determined through spectroscopic analysis to be 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran[1][2].

Experimental Protocols

While the original 2002 publication provides a concise description of the isolation, a detailed, step-by-step protocol is essential for reproducibility. The following is a composite experimental protocol based on established methodologies for the isolation of stilbenoids from Gnetum species.

Plant Material and Extraction

-

Collection and Preparation: The lianas of Gnetum montanum are collected, washed, air-dried in a shaded, well-ventilated area, and then pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The mixture is macerated for a period of 3-5 days with occasional agitation. The solvent is filtered and the extraction process is repeated three times to ensure the complete recovery of secondary metabolites. The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are concentrated, and the ethyl acetate fraction, typically enriched with phenolic compounds like stilbenoids, is selected for further purification.

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a methanol-water gradient elution system. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structural Elucidation and Data Presentation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 7.05 | s | |

| 5 | 6.85 | d | 8.0 |

| 6 | 7.20 | t | 8.0 |

| 7 | 6.80 | d | 8.0 |

| 2' | 6.95 | s | |

| 4' | 6.50 | s | |

| 6' | 6.65 | s | |

| OCH₃-5' | 3.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 2 | 156.5 |

| 3 | 102.0 |

| 3a | 118.0 |

| 4 | 156.0 |

| 5 | 116.0 |

| 6 | 125.0 |

| 7 | 110.0 |

| 7a | 148.0 |

| 1' | 134.0 |

| 2' | 103.0 |

| 3' | 159.0 |

| 4' | 100.0 |

| 5' | 160.0 |

| 6' | 108.0 |

| OCH₃-5' | 56.0 |

Note: NMR data is based on spectra from a 2023 publication by Nor-Ashila et al. which isolated this compound from a different Gnetum species. The original 2002 paper did not provide a detailed data table in its abstract.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common technique for such analyses.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 257.0814 | Data not available in abstract | C₁₅H₁₃O₄ |

| [M-H]⁻ | 255.0657 | Data not available in abstract | C₁₅H₁₁O₄ |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show losses of a methyl group (-15 Da) from the methoxy moiety and potentially a retro-Diels-Alder fragmentation of the benzofuran ring system, providing further structural confirmation.

Potential Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, research on structurally related stilbenoids from Gnetum species suggests potential mechanisms of action, particularly in anti-inflammatory and antioxidant pathways. It is hypothesized that this compound may modulate pathways involving NF-κB and MAPKs, which are key regulators of inflammation.

This technical guide provides a foundational understanding of the discovery and initial characterization of this compound. Further research is warranted to fully elucidate its biosynthetic pathway, pharmacological activities, and therapeutic potential.

References

Methodological & Application

Gnetifolin M: Comprehensive Protocols for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction, purification, and analysis of Gnetifolin M, a promising stilbenoid found in plants of the Gnetum genus. While specific quantitative data and protocols for this compound are limited in published literature, the methodologies presented herein are adapted from established procedures for the isolation of structurally similar stilbenoids, such as Gnetifolin K and N, from Gnetum species.[1][2]

Introduction

This compound, a resveratrol dimer, is a member of the stilbenoid class of polyphenolic compounds. These compounds are of significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic properties. This compound is primarily found in various species of the Gnetum genus, a group of gymnosperms distributed throughout tropical regions.[3] The lianas and stems of these plants are particularly rich sources of a variety of stilbenoids.[3] This guide offers a comprehensive framework for researchers to extract, purify, and analyze this compound for further investigation into its biological activities and potential for drug development.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the extraction and purification of stilbenoids from Gnetum species, which can be applied to the isolation of this compound.

Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species [1][4]

| Solvent System | Plant Part | Typical Yield of Crude Extract (% w/w) | Key Advantages | Potential Disadvantages |

| Acetone | Stems, Lianas | 5 - 10% | Good solubility for a broad range of stilbenoids. | Can co-extract significant amounts of chlorophyll and other pigments. |

| Ethanol (95%) | Stems | Not specified | Effective for a wide range of phytochemicals. | May require further steps to remove polar impurities. |

| Methanol | Stems, Roots | 4 - 7% | Broad-spectrum solvent for stilbenoids. | More toxic compared to ethanol. |

Table 2: Chromatographic Techniques for the Purification of this compound [1][2]

| Chromatographic Method | Stationary Phase | Mobile Phase System (Gradient Elution) | Purpose |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | n-Hexane -> n-Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol | Initial fractionation of the crude extract. |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate or Chloroform/Methanol | Further separation of stilbenoid-rich fractions. |

| Gel Filtration Chromatography | Sephadex LH-20 | Methanol | Removal of pigments and polymeric impurities. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water (often with 0.1% formic acid) | Final purification to obtain high-purity this compound. |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol details the extraction of this compound from the dried and powdered plant material of a suitable Gnetum species.

1. Plant Material Preparation:

-

Collect fresh plant material (stems or lianas) from a taxonomically identified Gnetum species.

-

Wash the plant material thoroughly with water to remove dirt and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.

-

Grind the completely dried plant material into a fine powder using a mechanical grinder.

2. Maceration Extraction: [2]

-

Weigh the powdered plant material and place it in a large glass container.

-

Add 95% ethanol to the powder at a solid-to-solvent ratio of 1:10 (w/v).[2]

-

Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional stirring.[1]

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.[2]

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

1. Solvent Partitioning: [2]

-

Suspend the crude ethanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is typically enriched with stilbenoids. Concentrate this fraction under reduced pressure to yield a dried extract.[2]

2. Initial Fractionation by Vacuum Liquid Chromatography (VLC): [1]

-

Prepare a VLC column with silica gel.

-

Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small quantity of silica gel.

-

Evaporate the solvent completely.

-

Load the dried, extract-adsorbed silica gel onto the top of the VLC column.

-

Elute the column with a stepwise gradient of solvents, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then pure ethyl acetate, and finally mixtures of ethyl acetate and methanol.[1]

-

Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC) to identify those containing stilbenoids.

3. Column Chromatography on Silica Gel: [2]

-

Pool the stilbenoid-rich fractions identified from VLC and concentrate them under reduced pressure.

-

Subject the concentrated fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.[2]

-

Collect fractions and continue to monitor by TLC.

-

Combine fractions that show a similar profile and are believed to contain this compound.

4. Gel Filtration on Sephadex LH-20: [2]

-

For further purification, apply the this compound-containing fractions to a Sephadex LH-20 column.

-

Use methanol as the mobile phase to remove remaining pigments and other impurities.[2]

5. Final Purification by Preparative HPLC: [2]

-

To obtain high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.

-

Employ a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) as the mobile phase.[5]

-

Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 305 nm).[1]

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Based on the known mechanisms of action of related stilbenoids like Gnetifolin N and Gnetin C, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Caption: Hypothetical inhibition of TNF-α signaling by this compound.

References

Total Synthesis Strategies for Gnetifolin M and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Gnetifolin M and its analogues. This compound, a resveratrol dimer, and its related compounds have garnered significant interest due to their potential therapeutic properties. The synthetic strategies discussed herein primarily revolve around biomimetic oxidative coupling reactions, a common and effective method for the construction of such complex natural products.

Introduction

This compound belongs to the family of resveratrol oligomers, which are plant-derived polyphenolic compounds known for their diverse biological activities. The synthesis of these intricate molecules presents a considerable challenge to synthetic chemists. The most common and biomimetically inspired approach involves the oxidative coupling of resveratrol or its derivatives. This strategy mimics the natural biosynthetic pathways and typically employs enzymatic or chemical oxidants to induce the formation of the desired carbon-carbon and carbon-oxygen bonds.

Challenges in the synthesis of this compound and its analogues often include low yields, lack of regioselectivity leading to a mixture of isomers, and difficulties in purification. This document aims to provide a comprehensive guide to navigate these challenges by presenting established synthetic strategies, detailed experimental protocols, and quantitative data to aid in the successful synthesis and development of these promising compounds.

Synthetic Strategies Overview

The cornerstone of this compound synthesis is the oxidative dimerization of resveratrol. This process involves the generation of a phenoxyl radical from the resveratrol monomer, which then undergoes coupling to form the dimeric scaffold. Key strategies to control the regioselectivity and stereoselectivity of this reaction include:

-

Enzymatic Oxidative Coupling: The use of enzymes, such as Horseradish Peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), can offer high selectivity due to the controlled environment of the enzyme's active site.

-

Chemical Oxidative Coupling: Various chemical oxidants, including metallic salts like silver(I) acetate (AgOAc) and iron(III) chloride (FeCl₃), can effectively promote the oxidative coupling. The choice of oxidant and reaction conditions can significantly influence the product distribution.

-

Use of Protecting Groups: Strategic protection of hydroxyl groups on the resveratrol monomer can direct the oxidative coupling to specific positions, thereby enhancing the yield of the desired isomer.

The general workflow for these synthetic approaches is depicted below:

Caption: General workflow for the synthesis of this compound and its analogues.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of resveratrol dimers using different oxidative coupling methods. Please note that specific yields for this compound may vary depending on the exact reaction conditions and the purity of the starting materials.

| Synthetic Strategy | Oxidizing Agent | Typical Yield (%) | Reference |

| Enzymatic Oxidative Coupling | HRP / H₂O₂ | 15-30 | [1][2] |

| Chemical Oxidative Coupling | AgOAc | 20-40 | [3] |

| Chemical Oxidative Coupling | FeCl₃ | 10-25 | [4] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a this compound Analogue via Oxidative Coupling of Resveratrol

This protocol is adapted from general procedures for the synthesis of resveratrol dimers using Horseradish Peroxidase (HRP).

Materials:

-

trans-Resveratrol

-

Horseradish Peroxidase (HRP, Type VI, ≥250 units/mg)

-

Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)

-

Phosphate buffer (0.1 M, pH 6.5)

-

Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve trans-resveratrol (1.0 g, 4.38 mmol) in a mixture of 100 mL of phosphate buffer (0.1 M, pH 6.5) and 50 mL of acetone. Stir the solution at room temperature until the resveratrol is completely dissolved.

-

Enzyme Addition: To the stirred solution, add Horseradish Peroxidase (100 mg).

-

Oxidant Addition: Prepare a dilute solution of hydrogen peroxide by adding 0.5 mL of 30% H₂O₂ to 10 mL of deionized water. Using a syringe pump, add the dilute H₂O₂ solution to the reaction mixture dropwise over a period of 4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1). The disappearance of the resveratrol spot and the appearance of new, less polar spots indicate product formation.

-

Work-up: After the reaction is complete (typically 6-8 hours), quench the reaction by adding 10 mL of a saturated sodium sulfite solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent to isolate the this compound analogue.

Protocol 2: Chemical Synthesis of a Resveratrol Dimer using Silver(I) Acetate

This protocol describes a chemical oxidative coupling method that can be adapted for the synthesis of this compound analogues.[3]

Materials:

-

trans-Resveratrol

-

Silver(I) acetate (AgOAc)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Celite®

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add trans-resveratrol (500 mg, 2.19 mmol) and silver(I) acetate (730 mg, 4.38 mmol) in 50 mL of methanol.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with dichloromethane (50 mL).

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the resveratrol dimer.

Signaling Pathways and Logical Relationships

The biological activities of this compound and its analogues are often attributed to their ability to modulate various cellular signaling pathways. The following diagram illustrates a potential signaling pathway influenced by these compounds, based on the known activities of resveratrol and its oligomers.

Caption: Potential signaling pathway modulated by this compound.

Conclusion

The total synthesis of this compound and its analogues remains a challenging yet rewarding endeavor for synthetic chemists. The biomimetic oxidative coupling of resveratrol provides a powerful and versatile platform for the construction of these complex molecules. By carefully selecting the synthetic strategy, optimizing reaction conditions, and employing robust purification techniques, researchers can access these valuable compounds for further investigation into their biological activities and potential therapeutic applications. The protocols and data presented in this document serve as a foundational guide for scientists and professionals in the field of drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gnetifolin M

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gnetifolin M, a stilbenoid of significant interest for its potential pharmacological activities. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate protocol for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to support research, quality control, and drug development activities. The method presented here is based on established and validated protocols for closely related stilbenoids and serves as a strong foundation for the specific analysis of this compound, though optimization and validation for this specific analyte are recommended.

Introduction

This compound, a resveratrol dimer, is a naturally occurring stilbenoid found in various species of the Gnetum genus. Stilbenoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of this compound expands, the need for a reliable and validated analytical method for its quantification is crucial for ensuring the quality and consistency of research materials and potential therapeutic products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the analysis of stilbenoids due to their strong ultraviolet absorbance.[1] This application note provides a detailed protocol for a stability-indicating HPLC-UV method for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good retention and separation of moderately polar compounds like this compound.[2]

-

Chemicals and Reagents:

-

This compound reference standard (of known purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Formic acid or Phosphoric acid (analytical grade)

-

Sample Preparation

From Plant Material:

-

Extraction:

-

Air-dry the plant material (e.g., stems, leaves of Gnetum species) at a temperature not exceeding 40°C and grind it into a fine powder.

-

Macerate the powdered material in methanol or acetone (e.g., 1:10 w/v) with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering substances.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the diluted extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute this compound with methanol.

-

Dry the eluate and reconstitute it in the mobile phase.

-

Standard and Sample Solutions:

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to obtain a range of concentrations for the calibration curve.

-

Sample Solution: Dissolve the prepared extract or formulation in the initial mobile phase to a known concentration.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

-

Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A representative gradient is provided in the table below.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of related stilbenoids, a detection wavelength in the range of 300-320 nm is recommended. The optimal wavelength should be determined by analyzing the UV spectrum of a this compound standard.

-

Injection Volume: 10 µL.

Table 1: Representative Gradient Elution Program

| Time (min) | % Mobile Phase A (Water + Acid) | % Mobile Phase B (Acetonitrile + Acid) |

| 0 | 70 | 30 |

| 20 | 40 | 60 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 70 | 30 |

| 35 | 70 | 30 |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters (Representative Data)

| Parameter | Specification | Result |

| Linearity | ||

| Range | - | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |

| Precision | ||

| Intra-day Precision (%RSD) | ≤ 2% | 0.85% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.25% |

| Accuracy | ||

| Recovery | 98 - 102% | 99.5 - 101.2% |

| Limit of Detection (LOD) | - | 0.5 µg/mL |

| Limit of Quantification (LOQ) | - | 1.5 µg/mL |

| Specificity | No interference at the retention time of the analyte | Confirmed |

Note: The data presented in this table is representative and based on methods for similar compounds. Actual values must be determined during the validation of the method for this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 150.2 |

| 10 | 305.1 |

| 25 | 752.8 |

| 50 | 1510.5 |

| 75 | 2265.3 |

| 100 | 3020.1 |

| r² | 0.9997 |

Table 4: Precision Data for this compound Quantification (n=6)

| Concentration (µg/mL) | Intra-day Peak Area (%RSD) | Inter-day Peak Area (%RSD) |

| 50 | 0.85 | 1.25 |

Table 5: Accuracy (Recovery) Data for this compound Quantification

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.6 | 101.2 |

| 120% | 60 | 59.9 | 99.8 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Key parameters for HPLC method validation.

Conclusion